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Compound of Interest

Compound Name: FR194738

Cat. No.: B2602236

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194738 is a potent and selective inhibitor of squalene epoxidase, a key enzyme in the
cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of
the structural and biological aspects of FR194738, including its chemical properties, synthesis,
mechanism of action, and key experimental data. The information presented is intended to
support further research and development of this compound as a potential therapeutic agent
for hypercholesterolemia.

Chemical Structure and Properties

FR194738, chemically known as (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[2-methyl-2-(3-
thienylmethoxy)propyloxy]benzylamine hydrochloride, is a synthetic small molecule with the
following properties:
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Property Value
Molecular Formula C27H3sCINO2S
Molecular Weight 476.12 g/mol
CAS Number 204067-52-7

CC(C)(C)C#CI/C=CI/CN(CC)Cclcccc(OCC(C)
(C)OCSsc2cees2)cl.Cl

SMILES

A 2D chemical structure of FR194738 can be generated from its SMILES string.

Synthesis

While a complete, step-by-step synthesis protocol for FR194738 is not publicly available in full
detail, a key synthetic step has been described. The synthesis involves a coupling reaction to
form the enyne moiety, a critical part of the molecule's structure.

Partial Synthesis of the Free Amine of FR194738:

A solution of (E)-N-(3-chloro-2-propenyl)-N-ethyl-3-[3-(3-thienyl)benzyloxy]benzylamine (0.90
mmol) in tetrahydrofuran (2.7 ml) is treated with copper (1) iodide (0.045 mmol), palladium
acetate (0.018 mmol), and triphenylphosphine (0.036 mmol). To this mixture, n-butylamine (1.8
mmol) and tert-butylacetylene (1.08 mmol) are added under ice cooling. The reaction mixture is
stirred for 24 hours at room temperature. After concentration under reduced pressure, the
residue is purified by silica gel chromatography (eluent: n-hexane/ethyl acetate = 9/1) to yield
the free amine of FR194738 as an oily substance (85% yield).[1]

Biological Activity and Mechanism of Action

FR194738 is a potent inhibitor of squalene epoxidase, an enzyme that catalyzes the
conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately
cholesterol. By inhibiting this enzyme, FR194738 effectively blocks a crucial step in cholesterol
biosynthesis.

In Vitro Inhibitory Activity

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://prepchem.com/e-n-6-6-dimethyl-2-hepten-4-ynyl-n-ethyl-3-3-3-thienyl-benzyloxy-benzylamine-hydrochloride/
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/product/b2602236?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2602236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The inhibitory potency of FR194738 has been evaluated in various in vitro systems. The half-
maximal inhibitory concentration (ICso) values are summarized in the table below.

System ICs0 (NM) Reference

Squalene epoxidase in HepG2

9.8
cell homogenates
Cholesterol synthesis from
[**Clacetate in intact HepG2 4.9
cells
Cholesteryl ester synthesis
from [*4C]acetate in intact 8.0
HepG2 cells
Cholesterol biosynthesis in 01
HepG?2 cells '
Hamster liver microsomal »

squalene epoxidase

Signaling Pathway

The mechanism of action of FR194738 directly impacts the cholesterol biosynthesis pathway. A
simplified representation of this pathway and the point of inhibition by FR194738 is depicted
below.

HMG-CoA Q/Ievalonate]—>[8qualene]
QMS’ | Squalene Epoxidase 2,3-Oxidosqualena—b[LanosteroD—tholeslemD

Click to download full resolution via product page
Cholesterol biosynthesis pathway showing inhibition by FR194738.

Experimental Protocols
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Squalene Epoxidase Inhibition Assay

This protocol details the measurement of squalene epoxidase activity in HepG2 cell

homogenates.

Workflow:
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Cell Homogenate Preparation

HepG2 Cells

.

Wash and Harvest

.

Centrifuge (1000 x g, 5 min, 4°C)

,

Freeze Cell Pellet (-80°C)

.

Thaw and Resuspend

:

Sonicate (5s, 4°C)

:

Add 2% Triton X-100

\

Incubate (4°C, 30 min)

l

Cell Homogenate

Enzyme Assay

Prepare Assay Mixture
(Tris-HCI, EDTA, NADPH, FAD, AMO1618,
Triton X-100, [*H]squalene)

/

Add Cell Homogenate

:

Add FR194738 or DMSO

.

Incubate (37°C, 90 min)

.

Stop with 10% Ethanolic KOH

.

Incubate (75°C, 90 min)

.

Extract with Petroleum Ether

.

Analyze by TLC

Click to download full resolution via product page

Workflow for the squalene epoxidase inhibition assay.
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Methodology:

e Cell Homogenate Preparation: HepG2 cells are washed, harvested by trypsin treatment, and
centrifuged. The cell pellet is frozen at -80°C. On the day of the experiment, the pellet is
thawed, ruptured by sonication in Tris-HCI buffer with EDTA, and solubilized with Triton X-
100.

o Enzyme Assay: Aliquots of the cell homogenate are incubated at 37°C for 90 minutes with a
reaction mixture containing Tris-HCI (pH 7.5), EDTA, NADPH, FAD, AMO1618 (an inhibitor of
2,3-oxidosqualene cyclase), Triton X-100, and [¥H]squalene. The reaction is performed with
or without various concentrations of FR194738 dissolved in DMSO.

e Reaction Termination and Extraction: The reaction is stopped by adding 10% ethanolic KOH.
After incubation at 75°C for 90 minutes to saponify lipids, non-saponifiable materials are
extracted with petroleum ether. The extracts are then analyzed to quantify the amount of
[3H]2,3-oxidosqualene formed.

Inhibition of Cholesterol Synthesis in HepG2 Cells

This protocol describes the measurement of the effect of FR194738 on the incorporation of a
radiolabeled precursor into cholesterol in intact cells.

Workflow:
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(Culture HepG2 Cells)

:

Gdd FR194738 at various concentrations)

(Add [14C]acetate)

(Separate Lipids by TLC)
i

Quantify Radioactivity in
Cholesterol and Cholesteryl Ester spots
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Workflow for the cholesterol synthesis inhibition assay.

Methodology:
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e Cell Culture and Treatment: Intact HepG2 cells are cultured in appropriate media. The cells
are then treated with varying concentrations of FR194738.

» Radiolabeling: [**Clacetate is added to the cell cultures, and the cells are incubated to allow
for the incorporation of the radiolabel into newly synthesized lipids.

 Lipid Extraction and Analysis: After incubation, the cells are washed, and total lipids are
extracted. The lipid extract is then subjected to thin-layer chromatography (TLC) to separate
free cholesterol and cholesteryl esters.

e Quantification: The radioactivity in the spots corresponding to free cholesterol and
cholesteryl esters is quantified to determine the extent of inhibition by FR194738. This
method also allows for the observation of [**C]squalene accumulation.

Conclusion

FR194738 is a well-characterized, potent inhibitor of squalene epoxidase with demonstrated
activity in both enzymatic and cell-based assays. Its ability to block cholesterol biosynthesis at
a key regulatory step makes it a valuable tool for studying lipid metabolism and a promising
lead compound for the development of new hypocholesterolemic drugs. The data and protocols
presented in this guide provide a solid foundation for researchers and drug development
professionals interested in further exploring the therapeutic potential of FR194738 and its
analogs. Further studies to obtain detailed analytical data such as NMR and mass
spectrometry, as well as a complete, scalable synthesis protocol, are warranted to advance its
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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